molecular formula C10H10BrNO B1529361 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1092523-03-9

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B1529361
CAS No.: 1092523-03-9
M. Wt: 240.1 g/mol
InChI Key: NJZZUBLIVYKUJM-UHFFFAOYSA-N
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Description

Historical Context of Tetrahydroquinoline Derivatives in Organic Chemistry

The development of tetrahydroquinoline chemistry represents a remarkable evolution in organic synthesis that spans over a century of research and discovery. The fundamental tetrahydroquinoline scaffold emerged as a critical synthetic target in the early twentieth century when researchers recognized its prevalence in natural products and its potential for pharmaceutical applications. Tetrahydroquinoline derivatives have established themselves as essential structural motifs due to their widespread occurrence in bioactive natural products and their remarkable versatility as synthetic intermediates. The historical significance of these compounds becomes apparent when examining their role in the development of modern medicinal chemistry, where they have served as privileged scaffolds for drug discovery and development programs across multiple therapeutic areas.

The systematic investigation of tetrahydroquinoline-containing natural products discovered within the last decade has revealed their extensive distribution across diverse organisms and their potential as sources of new bioactive compounds. These alkaloids are produced through various biosynthetic pathways, resulting in diverse structures and bioactivities that have captured the attention of synthetic chemists worldwide. The historical progression of tetrahydroquinoline chemistry demonstrates a clear evolution from simple structural identification to sophisticated synthetic methodology development, ultimately leading to the creation of complex derivatives such as this compound.

Research efforts throughout the past several decades have consistently emphasized the importance of substituted derivatives of tetrahydroquinoline in medicinal chemistry applications. Notable bioactive tetrahydroquinolines include oxamniquine, dynemycin, viratmycin, and nicainoprol, each demonstrating unique biological properties that have contributed to our understanding of structure-activity relationships within this chemical class. The preparation of tetrahydroquinoline derivatives typically involves hydrogenation of the corresponding quinoline using heterogeneous catalysts, although modern synthetic approaches have expanded to include numerous alternative methodologies.

The evolution of synthetic approaches to tetrahydroquinolines has been particularly notable in recent years, with researchers developing increasingly sophisticated methods for constructing these heterocyclic systems. Recent syntheses of 1,2,3,4-tetrahydroquinolines have demonstrated the importance of domino reactions in generating tetrahydroquinolines bearing previously inaccessible substitution patterns. These advances have enabled the design of new drugs around tetrahydroquinoline systems over the past two decades, highlighting the continued relevance of this chemical class in contemporary pharmaceutical research.

Structural Significance of Bromine and Methyl Substituents in Heterocyclic Systems

The incorporation of bromine and methyl substituents into the tetrahydroquinoline framework creates a complex interplay of electronic and steric effects that fundamentally alters the chemical behavior of the parent heterocycle. The structural significance of the bromine substituent at the 6-position extends beyond simple steric considerations to encompass profound electronic effects that influence both reactivity and molecular recognition properties. Bromine atoms in heterocyclic systems exhibit unique characteristics related to their ability to participate in halogen bonding interactions, which have become increasingly important in molecular design and drug discovery applications.

The presence of halogen atoms in organic molecules significantly increases their lipophilicity and hydrophobicity, with halogenated organic fragments demonstrating reduced willingness to mix with aqueous or polar solvents. This hydrophobic character becomes particularly relevant in the context of this compound, where the bromine substituent contributes to the overall molecular properties in ways that extend beyond simple electronic considerations. Research has demonstrated that very polar solvents, such as water, have minimal influence on the interaction energies and geometries of halogen-bonded adducts in solution, distinguishing halogen bonding as a hydrophobic equivalent of hydrophilic hydrogen bonding.

The methyl substituent at the nitrogen atom introduces additional complexity to the electronic structure of the tetrahydroquinoline system through hyperconjugation effects and inductive interactions. Methyl groups can and do donate electrons through hyperconjugation to heteroatoms, with donation to nitrogen being evidenced by comparing the properties of methylated versus unmethylated nitrogen-containing compounds. The electron-donating nature of methyl groups through hyperconjugation becomes particularly significant when considering the overall electronic structure of this compound, where multiple electronic effects must be considered simultaneously.

The combination of bromine and methyl substituents creates a unique electronic environment within the tetrahydroquinoline framework that can be analyzed through various spectroscopic and computational approaches. Studies of electronic effects in heterocyclic systems have demonstrated that 13C nuclear magnetic resonance chemical shifts can serve as excellent tools for monitoring electronic effects, particularly when examining the influence of substituents on chemical behavior. The theoretical understanding of these electronic effects provides crucial insights into the fundamental properties of compounds such as this compound.

Positional Isomerism and Electronic Effects in Tetrahydroquinolinone Derivatives

The positional arrangement of substituents within tetrahydroquinolinone derivatives exerts profound influence on their electronic properties, reactivity patterns, and overall chemical behavior. In the case of this compound, the specific positioning of the bromine atom at the 6-position and the methyl group at the nitrogen creates a distinctive electronic environment that distinguishes this compound from other positional isomers. The systematic study of positional isomerism in heterocyclic systems has revealed fundamental principles governing the relationship between molecular structure and electronic properties.

The electronic effects associated with different substitution patterns in tetrahydroquinolinone derivatives can be understood through examination of how various functional groups influence the electron density distribution within the heterocyclic framework. Recent research has demonstrated that scaffold effects significantly influence halogen bonding strength, with the chemical environment of the halogen atom playing a crucial role in determining the size and magnitude of the sigma-hole. This finding has particular relevance for understanding the electronic behavior of this compound, where the positioning of the bromine substituent creates specific electronic characteristics.

The development of highly selective synthesis methods for 4-substituted tetrahydroquinolines has provided insights into the relationship between molecular structure and reactivity. Research describing selective deprotonation functionalization reactions of tetrahydroquinolines at the 4-position using organolithiums and phosphoramide ligands has revealed important mechanistic details about the electronic structure of these compounds. These mechanistic investigations have demonstrated that the aggregation state of newly formed tetrahydroquinoline anions can exist as separated ion pairs, which proves critical for optimizing reaction conditions.

The electronic effects in tetrahydroquinolinone derivatives extend beyond simple inductive and resonance considerations to encompass complex interactions between multiple substituents and the heterocyclic framework. Studies examining the correlation between molecular structure and electronic effects have demonstrated that theoretical calculations can provide valuable insights into the fundamental properties of these compounds. The understanding of polar and resonance contributions to overall electronic effects becomes particularly important when analyzing compounds with multiple electron-withdrawing and electron-donating substituents, such as this compound.

Structural Parameter This compound Reference Compound (Tetrahydroquinolin-2-one)
Molecular Formula C10H10BrNO C9H11NO
Molecular Weight (g/mol) 240.1 163.2
Bromine Position 6 -
Methyl Position N1 -
Carbonyl Position 2 2
Chemical Abstracts Service Number 1092523-03-9 553-03-7

The systematic analysis of positional isomerism effects in tetrahydroquinolinone derivatives reveals fundamental principles that govern the relationship between molecular structure and chemical properties. The specific positioning of substituents influences not only the electronic characteristics of the molecule but also its potential for intermolecular interactions, solubility properties, and reactivity patterns. These considerations become particularly important when examining the broader implications of structural modifications within the tetrahydroquinoline framework and their potential applications in synthetic and medicinal chemistry contexts.

Properties

IUPAC Name

6-bromo-1-methyl-3,4-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-12-9-4-3-8(11)6-7(9)2-5-10(12)13/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZZUBLIVYKUJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092523-03-9
Record name 6-bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
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Biological Activity

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H10BrNO
  • Molecular Weight : 240.1 g/mol
  • Structure : The compound features a tetrahydroquinoline structure characterized by a bicyclic system comprising a benzene ring fused to a piperidine ring. The presence of a bromine atom at the 6-position and a methyl group at the 1-position contributes to its unique chemical properties and biological activities .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : The compound has demonstrated efficacy against various microbial strains, suggesting its potential as an antimicrobial agent .
  • Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, although further investigation is required to elucidate its mechanisms and effectiveness .
  • Anti-inflammatory Effects : There is evidence supporting its role in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases .

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Studies : In vitro tests have shown that this compound exhibits strong inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL across different strains .
  • Anticancer Activity : A study evaluated the cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells) and reported an IC50 value of approximately 25 µM after 48 hours of exposure. This suggests moderate potency that warrants further exploration .
  • Mechanistic Insights : Research utilizing molecular docking studies has indicated that the compound binds effectively to the active sites of certain enzymes implicated in cancer proliferation and inflammation .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
This compoundContains bromine at C6Exhibits significant antimicrobial activity
6-Methoxy-7-bromo-1-methyl-tetrahydroquinolineContains methoxy instead of bromineDifferent electronic properties affecting biological activity
5-Bromo-7-(diethylamino)-tetrahydroquinolineContains diethylamino groupEnhanced solubility but reduced antimicrobial efficacy

Future Directions

The promising biological activities of this compound suggest potential applications in medicinal chemistry. Future research should focus on:

  • Detailed Mechanistic Studies : Understanding the specific pathways affected by this compound will aid in optimizing its therapeutic applications.
  • Structure–Activity Relationship (SAR) Studies : Investigating how modifications to its structure influence biological activity could lead to more potent derivatives.
  • In Vivo Studies : Conducting animal model studies will be crucial for evaluating the therapeutic potential and safety profile before clinical application.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
Research indicates that 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one exhibits potential as an anticancer agent. Studies have demonstrated its ability to inhibit tumor growth by targeting specific cellular pathways. In vitro experiments involving cancer cell lines showed cytotoxic effects with notable IC50 values, indicating the compound's potency against certain types of cancer cells.

Neuropharmacology
The compound has also been investigated for its neuropharmacological effects. It may modulate neurotransmitter receptors and influence neuronal signaling pathways. In vivo studies using animal models have suggested improvements in cognitive function and potential alleviation of neurodegenerative symptoms.

Synthetic Organic Chemistry

This compound serves as a versatile intermediate in the synthesis of various therapeutic agents. Its unique structure allows for further modifications to enhance biological activity or target specific disease pathways. The compound is particularly useful in structure-activity relationship (SAR) studies during drug development .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-oneContains ethoxy groupDifferent electronic properties due to ethoxy
6-Methoxy-7-bromo-1-methyl-tetrahydroquinolineContains methoxy instead of ethoxyVarying solubility and biological activity
5-Bromo-7-(diethylamino)-tetrahydroquinolinContains diethylamino substituentEnhanced solubility and potential biological activity

This table illustrates how the presence of different substituents can influence the pharmacological properties of tetrahydroquinoline derivatives.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines treated with different concentrations of the compound revealed significant reductions in cell viability and induced apoptosis. The results indicated a promising avenue for developing new anticancer therapies based on this compound.

Case Study 2: Neuroprotective Effects

In a behavioral study involving rodents with induced neurodegenerative conditions, administration of the compound led to improved cognitive performance compared to control groups. The findings suggest that it may offer therapeutic benefits for conditions such as Alzheimer's disease.

Comparison with Similar Compounds

Substituent Variations and Structural Isomerism

Key structural analogs differ in substituent positions, functional groups, and ring saturation. These variations influence physicochemical properties, reactivity, and biological activity:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one Bromo (C6), methyl (C1), ketone (C2) C₁₀H₁₀BrNO 240.10 Not explicitly listed Reference compound; methyl group enhances steric hindrance at N1.
6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one Ethoxy (C7), methyl (C1), ketone (C2) C₁₂H₁₄BrNO₂ 284.15 1392223-84-5 Ethoxy group increases electron density; discontinued due to synthesis challenges.
6-Bromo-1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline 1-Methylpiperidin-4-yl (C1), bromo (C6) C₁₅H₁₉BrN₂ 315.23 Not provided Bulky piperidinyl group alters solubility and receptor interactions.
6-Bromo-5-chloro-1,2,3,4-tetrahydroquinolin-2-one Bromo (C6), chloro (C5), ketone (C2) C₉H₇BrClNO 260.52 1404367-63-0 Dual halogenation may enhance electrophilic reactivity.
6-Bromo-2,3-dihydroquinolin-4(1H)-one Bromo (C6), ketone (C4) C₉H₈BrNO 226.07 76228-06-3 Positional isomerism (ketone at C4 vs. C2) affects hydrogen-bonding potential.

Preparation Methods

Bromination of 1-methyl-1,2,3,4-tetrahydroquinolin-2-one

  • Starting Material: 1-methyl-1,2,3,4-tetrahydroquinolin-2-one.
  • Reagents: Bromine (Br2) or N-bromosuccinimide (NBS).
  • Solvent: Typically chloroform or acetic acid.
  • Conditions: The reaction is performed at low temperatures (0–5 °C) to control the regioselectivity and minimize side reactions.
  • Outcome: Selective bromination at the 6-position on the aromatic ring to yield this compound.

This bromination step is critical and requires careful monitoring to avoid polybromination or bromination at undesired positions.

Methylation of the Nitrogen Atom

  • Method: Alkylation of the nitrogen with methyl iodide or methyl sulfate under basic conditions.
  • Base: Commonly potassium carbonate or sodium hydride.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Conditions: Room temperature to mild heating (~50 °C).
  • Result: Formation of the N-methylated tetrahydroquinolin-2-one intermediate.

This step can be performed before or after bromination depending on the synthetic route chosen.

Alternative Synthetic Routes

  • Hydrogenation of 6-bromoquinolin-2-one derivatives: Starting from 6-bromoquinolin-2-one, catalytic hydrogenation (e.g., using Raney nickel catalyst) in methanol or ethanol can reduce the quinoline ring to the tetrahydroquinoline structure while retaining the bromine and ketone functionalities.
  • Cyclization methods: Some synthetic strategies involve cyclization of appropriately substituted aniline derivatives with bromo-substituted precursors to form the tetrahydroquinoline ring system with the desired substitution pattern.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Bromination Br2 or NBS, chloroform/acetic acid, 0–5 °C Selective for 6-position bromination
Methylation Methyl iodide, K2CO3, DMF, RT to 50 °C Efficient N-methylation
Hydrogenation Raney Ni, H2, MeOH or EtOH, room temp Reduces quinoline to tetrahydroquinoline
Cyclization (alt.) Substituted aniline + bromo precursors, acid catalyst Ring closure to form tetrahydroquinoline

Research Findings and Literature Data

  • The bromination step is sensitive to temperature and solvent; low temperatures favor monobromination at the 6-position.
  • NBS is often preferred over elemental bromine for safer handling and better control.
  • Catalytic hydrogenation using Raney nickel is an effective method to reduce quinoline derivatives to tetrahydroquinolines without affecting the bromine substituent.
  • The ketone functionality at the 2-position is stable under these reaction conditions and can be introduced or preserved by starting from 2-oxoquinoline precursors.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Disadvantages
Bromination + Methylation 1-methyl-1,2,3,4-tetrahydroquinolin-2-one Br2 or NBS, methyl iodide, K2CO3, DMF Regioselective bromination, straightforward methylation Requires careful control of bromination
Hydrogenation of 6-bromoquinolin-2-one 6-bromoquinolin-2-one Raney Ni, H2, MeOH/EtOH Efficient ring reduction, preserves bromine and ketone Requires hydrogenation setup
Cyclization approach Substituted anilines + bromo precursors Acid catalyst, heating One-pot ring formation More complex reaction setup

Q & A

Q. What are the key structural and physicochemical properties of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one?

The compound has a molecular formula of C₁₀H₁₀BrNO (MW: 242.12) and features a tetrahydroquinoline core with a bromine substituent at position 6 and a methyl group at position 1. Key properties include light sensitivity, a brown crystalline/powder form, and a melting point of 45–46°C (for structural analogs) . Its InChI key (MQWZSSIUHXNNTM-UHFFFAOYSA-N) and CAS number (3279-90-1) aid in database identification .

Q. What are standard methods for synthesizing this compound?

A common approach involves nitro group reduction (e.g., using H₂ with Pd/C catalyst) of intermediates like 6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives, followed by functionalization with bromine and methyl groups. For example, hydrogenation of 1-(2-(1-methylpyrrolidin-2-yl)ethyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one in ethanol yields amino derivatives, which can be further brominated .

Q. How should researchers handle and store this compound safely?

Due to light sensitivity, store in amber vials at 0–6°C under inert gas (argon/nitrogen). Use personal protective equipment (gloves, goggles) to avoid inhalation, skin contact, or ingestion. For spills, neutralize with ethanol and dispose of via approved hazardous waste protocols .

Q. What basic analytical techniques confirm its purity and structure?

  • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.13 ppm, methyl groups at δ 1.47 ppm) and carbon backbone .
  • Mass spectrometry (ESI) : Confirms molecular weight (e.g., m/z 325.1/327.1 for brominated analogs) .
  • HPLC/GC-MS : Detects impurities and quantifies purity (≥95% for research-grade material) .

Advanced Research Questions

Q. How can synthetic routes be optimized for higher yields and selectivity?

  • Catalyst screening : Replace Pd/C with alternative catalysts (e.g., PtO₂) to improve nitro group reduction efficiency .
  • Temperature control : Lower reaction temperatures (e.g., 0–5°C) during bromination steps reduce side-product formation .
  • Chiral separation : Use SFC (supercritical fluid chromatography) with chiral columns to isolate enantiomers for biological studies .

Q. What role does the bromine substituent play in biological activity?

The bromine atom enhances lipophilicity , improving membrane permeability and binding affinity to targets like enzymes or receptors. Computational studies suggest it participates in halogen bonding with residues in active sites, as seen in analogs with anti-inflammatory and antimicrobial activity .

Q. How can researchers resolve contradictions in reported spectral data?

Discrepancies in NMR shifts (e.g., δ 7.07 ppm vs. δ 7.13 ppm for aromatic protons) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Cross-validate with 2D NMR (COSY, HSQC) and compare to structurally similar compounds (e.g., 6-Bromo-7-methoxy derivatives) .

Q. What strategies mitigate challenges in scaling up synthesis?

  • Flow chemistry : Continuous flow systems improve heat management and reduce reaction times for bromination steps.
  • Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for cost-effective scale-up .

Q. How can impurities (e.g., dehalogenated byproducts) be identified and controlled?

  • LC-MS/MS : Detect trace dehalogenated species (e.g., 1-methyl-1,2,3,4-tetrahydroquinolin-2-one) at ppm levels.
  • Reaction monitoring : Use in-situ IR spectroscopy to track bromine consumption and optimize stoichiometry .

Q. What are the implications of structural analogs (e.g., 6-Bromo-3,3-dimethyl derivatives) for SAR studies?

Methyl or dimethyl substitutions at position 3 increase steric hindrance, altering binding modes. For example, 6-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoline shows reduced off-target effects in receptor assays compared to the parent compound .

Methodological Guidance

  • Experimental design : Use DOE (Design of Experiments) to optimize reaction parameters (temperature, catalyst loading) .
  • Data validation : Cross-reference spectral data with PubChem entries (e.g., CID 14373281) and analogs like 6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one .
  • Safety protocols : Follow GHS guidelines for acute toxicity (Category 4) and environmental hazards (aquatic toxicity) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 2
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6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

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